2-Méthoxy-1,3-dioxolane

Vue d'ensemble

Description

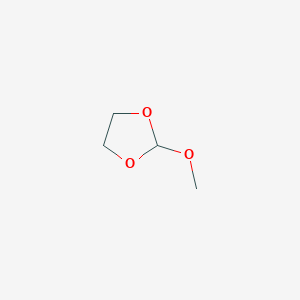

2-Methoxy-1,3-dioxolane is an organic compound with the molecular formula C4H8O3. It is a colorless liquid with a pleasant odor and is known for its stability and solubility in water and various organic solvents. This compound is a member of the dioxolane family, which are cyclic acetals commonly used in organic synthesis and as solvents.

Applications De Recherche Scientifique

2-Methoxy-1,3-dioxolane has a wide range of applications in scientific research:

Chemistry: Used as a solvent and a protecting group for carbonyl compounds in organic synthesis.

Biology: Employed in the synthesis of biologically active molecules, including potential inhibitors of HIV.

Medicine: Investigated for its potential use in drug delivery systems due to its stability and solubility properties.

Industry: Utilized in the production of polymers and as a solvent in various industrial processes.

Mécanisme D'action

Target of Action

It has been shown to react with silylated thymine and trimethylsilyl triflate

Mode of Action

It has been shown to react with silylated thymine and trimethylsilyl triflate to give the acyclic formate ester 1-[2-(formyloxy)ethyl]thymine rather than 1-(1,3-dioxolan-2-yl)thymine . This suggests that the compound may act as a reagent in organic synthesis, particularly in the formation of formate esters.

Biochemical Pathways

Its reaction with silylated thymine and trimethylsilyl triflate suggests that it may be involved in the synthesis of formate esters

Pharmacokinetics

Its molecular weight of 1041045 suggests that it may have good bioavailability due to its relatively small size

Result of Action

Its ability to react with silylated thymine and trimethylsilyl triflate to form formate esters suggests that it may have potential applications in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Methoxy-1,3-dioxolane can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst. A common method involves the use of toluenesulfonic acid as a catalyst in refluxing toluene, allowing continuous removal of water from the reaction mixture using a Dean-Stark apparatus .

Industrial Production Methods: Industrial production of 2-Methoxy-1,3-dioxolane typically involves the reaction of acetone with ethylene glycol in the presence of a dehydrating agent such as dimethyldichlorosilane . This method ensures high yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Methoxy-1,3-dioxolane undergoes various chemical reactions, including:

Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction: Reduction can be achieved using agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: It can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3) or lithium diisopropylamide (LDA).

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: NaOCH3 in methanol or LDA in tetrahydrofuran (THF).

Major Products:

Oxidation: Produces corresponding carboxylic acids or ketones.

Reduction: Yields alcohols or ethers.

Substitution: Forms various substituted dioxolanes depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

1,3-Dioxolane: Similar in structure but lacks the methoxy group, making it less soluble in organic solvents.

2-Methyl-1,3-dioxolane: Contains a methyl group instead of a methoxy group, resulting in different reactivity and solubility properties.

2,2-Dimethyl-1,3-dioxolane: Features two methyl groups, providing increased steric hindrance and reduced reactivity.

Uniqueness: 2-Methoxy-1,3-dioxolane is unique due to its methoxy group, which enhances its solubility in both water and organic solvents. This property makes it a versatile compound in various chemical and industrial applications .

Activité Biologique

2-Methoxy-1,3-dioxolane (MDOL) is a cyclic acetal that has garnered attention for its diverse biological activities and applications in organic synthesis. This article explores the compound's biological activity, including its antifungal, antibacterial, antineoplastic, and antiviral properties, alongside its structural characteristics and spectroscopic data.

Structural Characteristics

2-Methoxy-1,3-dioxolane is characterized by its unique dioxolane ring structure, which can serve as a protecting group for aldehydes and ketones. The compound's molecular formula is and it is classified as a colorless liquid. Its structure allows it to participate in various chemical reactions, making it a versatile reagent in organic synthesis.

Spectroscopic Analysis

Extensive spectroscopic studies have been conducted to elucidate the structural properties of MDOL. Techniques such as Fourier Transform Infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy have been utilized to analyze the compound's vibrational and electronic properties. The results indicate significant peaks corresponding to various functional groups within the molecule.

Table 1: Spectroscopic Data of 2-Methoxy-1,3-Dioxolane

| Spectroscopic Technique | Key Observations |

|---|---|

| FT-IR | Characteristic peaks at 1230 cm (C-O stretch) and 2920 cm (C-H stretch) |

| NMR | Chemical shifts at δ 3.7 ppm (O-CH) and δ 4.5 ppm (C-H adjacent to O) |

Antifungal Activity

Research indicates that 2-Methoxy-1,3-dioxolane exhibits antifungal properties against various fungal strains. For instance, studies have shown effective inhibition of Candida albicans growth at specific concentrations, suggesting its potential use in antifungal formulations .

Antibacterial Activity

MDOL has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. Its efficacy varies with the type of bacteria; for example, it shows significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes .

Antineoplastic Properties

The antineoplastic potential of 2-Methoxy-1,3-dioxolane has been explored in several studies focusing on cancer cell lines. It has been shown to induce apoptosis in certain cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Antiviral Effects

Preliminary studies suggest that MDOL may possess antiviral properties as well. It has been evaluated for its ability to inhibit viral replication in vitro, particularly against viruses such as influenza .

Case Studies and Research Findings

Several case studies have highlighted the biological activity of 2-Methoxy-1,3-dioxolane:

- Study on Antifungal Activity : A study found that MDOL inhibited the growth of Candida albicans with a minimum inhibitory concentration (MIC) of 50 µg/mL. This suggests potential applications in treating fungal infections .

- Antibacterial Evaluation : In a comparative study, MDOL was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that MDOL had an MIC of 30 µg/mL for S. aureus, showcasing its potential as an antibacterial agent .

- Antineoplastic Research : In vitro tests on human breast cancer cells revealed that MDOL reduced cell viability by approximately 60% at a concentration of 100 µM after 48 hours of treatment, indicating promising antitumor activity .

Propriétés

IUPAC Name |

2-methoxy-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c1-5-4-6-2-3-7-4/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRAYTNFBRROPJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1OCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80173362 | |

| Record name | 2-Methoxy-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19693-75-5 | |

| Record name | 2-Methoxy-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19693-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-1,3-dioxolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019693755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxy-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.285 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and key spectroscopic data for 2-methoxy-1,3-dioxolane?

A1: 2-Methoxy-1,3-dioxolane has the molecular formula C4H8O3 and a molecular weight of 104.12 g/mol []. Key spectroscopic data include: * Boiling Point: 129 °C []* Density: 1.092 g cm-3 []* Solubility: Soluble in alcohol, acetone, THF, CH2Cl2 []

Q2: How is 2-methoxy-1,3-dioxolane typically used in organic synthesis?

A2: 2-Methoxy-1,3-dioxolane is primarily employed as a mild acetalization agent and as a protected formyl group synthon []. For instance, it can react with silylated nucleobases to yield [4,5-bis(hydroxymethyl)-1,3-dioxolan-2-yl]nucleosides, demonstrating its utility in synthesizing novel nucleoside analogs [, ].

Q3: Can you explain the reaction of 2-methoxy-1,3-dioxolane with glycerol and its significance?

A3: This reaction leads to the formation of 4-(dimethoxymethoxy)methyl)-2-methoxy-1,3-dioxolane []. This glycerol-based orthoester is significant because it represents a valuable pathway for glycerol valorization, converting glycerol into useful chemical intermediates.

Q4: What catalytic systems have proven effective in facilitating the reaction between 2-methoxy-1,3-dioxolane and glycerol?

A4: Both Brønsted and Lewis acid catalysts have demonstrated the ability to accelerate the reaction equilibrium between 2-methoxy-1,3-dioxolane and glycerol []. Specifically, Brønsted acidic ionic liquids such as BSMImHSO4 and BSMImBr have been identified as highly effective catalysts for promoting this reaction [].

Q5: How does the structure of 2-methoxy-1,3-dioxolane derivatives influence their reactivity in acylation reactions?

A5: The stereochemistry of 2-methoxy-1,3-dioxolane derivatives significantly impacts their reactivity in acylation reactions, particularly with silyl enol ethers [, ]. Research has shown that while both Z and E silyl enol ethers react with chiral orthoesters derived from 2-methoxy-1,3-dioxolane, the stereoselectivity of the reaction differs [, ]. Z isomers result in a 1:1 ratio of diastereoisomeric monoprotected 1,3-diketones, whereas E isomers yield excellent stereoselectivity [, ]. This highlights the importance of controlling the double bond configuration in these reactions.

Q6: Has 2-methoxy-1,3-dioxolane been investigated in computational chemistry studies?

A6: Yes, 2-methoxy-1,3-dioxolane has been the subject of various computational chemistry investigations []. Researchers have utilized density functional theory (DFT) calculations to explore its vibrational spectroscopic properties, electronic structure, and thermodynamic properties [].

Q7: Are there any established analytical methods for the detection and quantification of 2-methoxy-1,3-dioxolane?

A7: 2-methoxy-1,3-dioxolane can be analyzed using techniques like gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy [, , , ]. Its presence in complex mixtures, such as distilled liquors, has been identified and quantified using headspace-solid-phase microextraction (HS-SPME) coupled with GC-mass spectrometry (GC-MS) [].

Q8: What are the safety considerations and handling precautions associated with 2-methoxy-1,3-dioxolane?

A9: 2-Methoxy-1,3-dioxolane is a flammable liquid and should be handled with care []. It is moisture-sensitive and incompatible with oxidizing agents and strong acids []. Proper safety precautions, including the use of personal protective equipment and handling in a well-ventilated area, should be followed.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.